molecular formula C14H11FO3 B6378192 5-(2-Fluoro-3-methoxyphenyl)-2-formylphenol CAS No. 1261918-94-8

5-(2-Fluoro-3-methoxyphenyl)-2-formylphenol

Cat. No.: B6378192
CAS No.: 1261918-94-8
M. Wt: 246.23 g/mol
InChI Key: ALNKCWYBLUDALA-UHFFFAOYSA-N
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Description

5-(2-Fluoro-3-methoxyphenyl)-2-formylphenol is an organic compound that features a phenol group substituted with a formyl group and a fluoro-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of palladium-catalyzed direct arylation, which allows for the efficient introduction of the fluoro and methoxy groups . The formylation can be achieved using the Vilsmeier-Haack reaction, where the phenol is treated with a formylating agent such as DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-3-methoxyphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 5-(2-Fluoro-3-methoxyphenyl)-2-carboxyphenol.

    Reduction: 5-(2-Fluoro-3-methoxyphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(2-Fluoro-3-methoxyphenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-methoxyphenyl)-2-formylphenol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluoro and methoxy groups can enhance its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluoro-3-methoxyphenyl)-2-formylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the fluoro and methoxy groups with the formylphenol core makes it a versatile compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-4-2-3-11(14(13)15)9-5-6-10(8-16)12(17)7-9/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNKCWYBLUDALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685168
Record name 2'-Fluoro-3-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-94-8
Record name 2'-Fluoro-3-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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